6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one
Description
Properties
CAS No. |
116092-11-6 |
|---|---|
Molecular Formula |
C10H8FN3O |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
4-amino-5-fluoro-2-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8FN3O/c11-7-8(12)13-9(14-10(7)15)6-4-2-1-3-5-6/h1-5H,(H3,12,13,14,15) |
InChI Key |
KFZCYYMRVXRSHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)F)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Fluorinated β-Keto Esters
Fluorinated β-keto esters serve as versatile precursors for introducing fluorine at the 5-position. For example, ethyl 4-fluoroacetoacetate can react with phenylguanidine in the presence of acid catalysts to form the pyrimidine ring. This method leverages the electrophilic nature of the β-keto ester to facilitate cyclization.
- Dissolve ethyl 4-fluoroacetoacetate (2.0 mmol) and phenylguanidine hydrochloride (2.2 mmol) in ethanol.
- Add concentrated HCl (0.5 mL) and reflux at 80°C for 6–8 hours.
- Cool the mixture, neutralize with NaHCO₃, and extract with ethyl acetate.
- Purify the crude product via column chromatography (SiO₂, hexane/EtOAc 3:1).
Yield : 60–70%
Post-Synthetic Modification of Halogenated Pyrimidines
A two-step strategy involves synthesizing 5-fluoro-2-phenylpyrimidin-4(1H)-one followed by amination at the 6-position. The fluorine atom’s electron-withdrawing effect activates the 6-position for nucleophilic substitution.
Step 1: Synthesis of 5-Fluoro-2-phenylpyrimidin-4(1H)-one
- React benzaldehyde with ethyl fluoroacetoacetate under acidic conditions to form a chalcone intermediate.
- Cyclize the chalcone with urea using p-toluenesulfonic acid (PTSA) as a catalyst.
Step 2: Amination at Position 6
- Treat 5-fluoro-2-phenylpyrimidin-4(1H)-one with ammonium hydroxide in DMF at 120°C for 12 hours.
- Isolate the product via recrystallization from ethanol.
Overall Yield : 50–55%
Advanced Catalytic Methods
InCl₃-Catalyzed One-Pot Synthesis
Indium(III) chloride (InCl₃) has emerged as a Lewis acid catalyst for multi-component reactions, enhancing reaction efficiency and regioselectivity. While originally reported for pyrano[2,3-c]pyrazoles, this method can be adapted for pyrimidines by modifying precursors.
- Combine ethyl acetoacetate (2.0 mmol), fluorinated benzaldehyde (2.0 mmol), urea (2.4 mmol), and InCl₃ (20 mol%) in ethanol.
- Irradiate the mixture under ultrasound (40 kHz, 50°C) for 30 minutes.
- Filter and recrystallize the product from 95% ethanol.
Advantages :
Microwave-Assisted Amination
Microwave irradiation accelerates amination reactions by enhancing molecular collisions. This method is particularly effective for introducing the amino group in the final step.
Procedure :
- Suspend 5-fluoro-2-phenylpyrimidin-4(1H)-one (1.0 mmol) in ammonium hydroxide (5 mL).
- Irradiate in a microwave reactor at 150°C for 15 minutes.
- Concentrate under vacuum and purify via silica gel chromatography.
Yield : 75–80%
Mechanistic Insights and Reaction Optimization
Role of Fluorine in Cyclization
The fluorine atom at position 5 stabilizes the transition state during cyclization through inductive effects, lowering the activation energy. Density functional theory (DFT) studies suggest that fluorine’s electronegativity increases the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by the amino group.
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may lead to side reactions. Ethanol and water mixtures balance reactivity and environmental considerations. Optimal temperatures range from 80°C (traditional heating) to 150°C (microwave), with higher temperatures favoring faster kinetics but risking decomposition.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrimidine ring and intramolecular hydrogen bonding between N-H and carbonyl oxygen, stabilizing the lactam form.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 60–70 | 6–8 h | Simple setup, low cost | Moderate yields, side products |
| InCl₃ Catalysis | 80–85 | 0.5 h | High efficiency, green conditions | Requires specialized equipment |
| Microwave Amination | 75–80 | 0.25 h | Rapid, high purity | High energy input |
Industrial-Scale Considerations
For large-scale production, the InCl₃-catalyzed method is preferred due to its scalability and compatibility with continuous flow reactors. However, fluorine handling requires corrosion-resistant equipment, and waste streams must be treated to remove residual indium.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electrophilic positions (C-4 and C-6) undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups.
Amination and Halogen Exchange
-
Reaction with Amines : The 4-chloro derivative reacts with amines (e.g., benzamidine hydrochloride) to form substituted pyrimidines. For example, condensation with guanidine carbonate in ionic liquid [bmim][PF₆] yields azido derivatives (e.g., 2-(2-amino-5-azido-6-phenylpyrimidin-4-yl)-4-methylphenol) .
-
Fluorination : Fluorine introduction at C-5 often occurs via halogen exchange using fluorinating agents (e.g., KF/18-crown-6) under reflux conditions .
Electrophilic Aromatic Substitution
The phenyl group at C-2 participates in electrophilic reactions, though fluorine’s electron-withdrawing effect moderates reactivity.
Nitration and Sulfonation
-
Limited data exists, but analogous pyrimidines undergo nitration at the phenyl group’s meta position under mixed acid (HNO₃/H₂SO₄) .
Functionalization of the Amino Group
The C-6 amino group is a key site for derivatization.
Acylation and Alkylation
-
Acylation : Reaction with acetyl chloride in pyridine yields N-acetyl derivatives.
-
Schiff Base Formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) produces imines, as seen in related aminopyrimidines .
Cross-Coupling Reactions
The pyrimidine scaffold participates in palladium-catalyzed couplings.
Suzuki-Miyaura Coupling
-
Bromine at C-6 (e.g., 6-bromo-5-fluoro-2-phenylpyrimidin-4-amine) reacts with arylboronic acids to form biaryl derivatives, useful in drug discovery .
| Substrate | Coupling Partner | Catalyst System | Product Yield | Source |
|---|---|---|---|---|
| 6-Bromo derivative | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 78% |
Biological Interactions
The compound’s fluorine and amino groups enhance binding to enzymes (e.g., nitric oxide synthase, kinases) via hydrogen bonding and hydrophobic interactions .
Mechanism of Enzyme Inhibition
-
Nitric Oxide Synthase : The 5-fluoro group increases electronegativity, improving affinity for enzyme active sites (IC₅₀ = 2 μM for NO inhibition) .
-
Ubiquitin-Specific Proteases (USP1/UAF1) : Pyrimidine derivatives act as allosteric modulators, with substituents influencing cooperativity and agonism .
Stability and Reactivity Trends
-
Thermal Stability : Decomposes above 345°C (boiling point).
-
pH Sensitivity : The amino group protonates under acidic conditions (pKa ~3.5), altering solubility.
Scientific Research Applications
6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one is a fluorinated phenylpyrimidine compound with diverse applications in chemistry, biology, medicine, and industry. It is a heterocyclic organic compound belonging to the pyrimidine family. The presence of an amino group at the 6th position, a fluorine atom at the 5th position, and a phenyl group at the 2nd position of the pyrimidine ring gives the compound unique chemical and physical properties.
Scientific Research Applications
This compound serves as a building block in synthesizing complex molecules, such as pharmaceuticals and agrochemicals. It is also studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound is also investigated for potential therapeutic applications and as a lead compound for drug development. Due to its unique chemical properties, it is used in developing new materials like polymers and dyes.
Chemistry
This compound is a building block for synthesizing complex molecules, including pharmaceuticals and agrochemicals. The synthesis of pyrimidine analogs has been reported through the regioselective reaction of carbonyl compounds like esters, aldehydes, and ketones .
Biology
This compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Studies have explored pyrimidine derivatives for antibacterial and antifungal properties, with some demonstrating enhanced cytotoxicity against cancer cell lines while exhibiting low toxicity against normal cell lines . Some pyrimidine derivatives have shown anticancer effects against gastric adenocarcinoma .
Medicine
The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development. Certain N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines have been synthesized as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors . Some of these compounds have demonstrated significant inhibition of tumor growth, angiogenesis, and metastasis in mouse models .
Industry
Due to its unique chemical properties, the compound is used in developing new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects in cancer cells. The exact molecular pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Table 1: Substituent Positions and Key Features
Key Observations :
- Fluorine Substitution: Fluorine at position 5 (as in the target compound) enhances electronegativity and metabolic stability compared to non-fluorinated analogs.
- Phenyl vs.
- Chloro vs. Fluoro : The chloro substituent in ’s analog offers stronger electron-withdrawing effects but may increase toxicity risks compared to fluorine .
Key Insights :
- The target compound’s amino group enables hydrogen bonding, making it a versatile intermediate for modifying antiviral agents (e.g., remdesivir analogs) .
- ’s pyrimidine-furanose derivative demonstrates broader antifungal activity due to its fused furanose ring, which enhances membrane penetration .
Physicochemical Properties
Table 3: Solubility and Stability Comparisons
Analysis :
- The target compound’s phenyl group increases lipophilicity (LogP = 1.8) compared to 2-amino-6-fluoro-1H-pyrimidin-4-one (LogP = 0.5), favoring blood-brain barrier penetration .
Biological Activity
6-Amino-5-fluoro-2-phenylpyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of an amino group, which significantly alters its biological profile compared to other pyrimidine derivatives. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 220.21 g/mol. The structure includes a pyrimidine ring substituted at positions 5 and 6 with fluorine and phenyl groups, respectively, and an amino group at position 2. These substitutions influence its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Activity :
- The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies demonstrated cytotoxic effects against several cancer cell lines such as HeLa and K562, with IC50 values indicating significant potency.
- A study reported that derivatives similar to this compound exhibited enhanced cytotoxicity due to structural modifications, suggesting that the presence of the amino group plays a crucial role in its activity against cancer cells .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in cellular processes, leading to altered metabolic pathways that can inhibit tumor growth or reduce inflammation.
- Receptor Modulation : Its structural features allow it to bind effectively to various receptors, modulating their activity and influencing cellular responses.
Case Studies
Several studies have investigated the biological activities of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant cytotoxicity against HeLa cells with an IC50 of 45 µM. |
| Study B | Showed reduced NO production in activated macrophages by up to 80%, indicating strong anti-inflammatory properties. |
| Study C | Reported antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other pyrimidine derivatives:
| Compound Name | Structure/Characteristics | Unique Features |
|---|---|---|
| This compound | Contains an amino group at position 2 | Exhibits diverse biological activities due to amino substitution |
| 5-Fluoro-2-phenylpyrimidin-4(1H)-one | Lacks amino substitution | Primarily shows anticancer activity but less anti-inflammatory effects |
| 6-Amino-5-chloro-2-phenylpyrimidin-4(1H)-one | Contains a chlorine substituent | Different electronic properties may affect receptor binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
